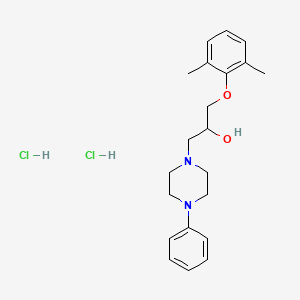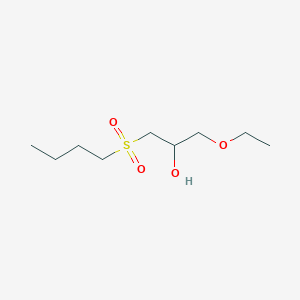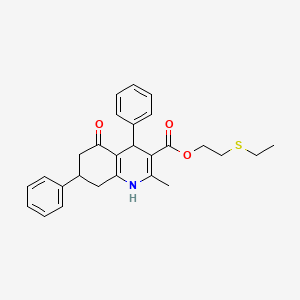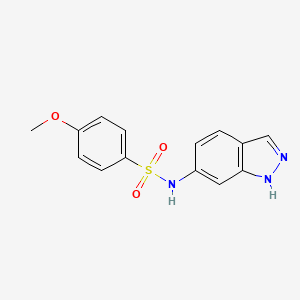
1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as DPPE, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. DPPE belongs to the family of beta-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mecanismo De Acción
1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a beta-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and other stress hormones that stimulate the beta receptors in the body. By doing so, this compound can reduce heart rate, blood pressure, and cardiac output, which can be beneficial in the treatment of cardiovascular diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in other fields of medicine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body, including the inhibition of cyclic AMP production, the reduction of calcium influx into cells, and the modulation of potassium channels. These effects can lead to the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for beta-adrenergic receptors. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, including the investigation of its potential therapeutic applications in other fields of medicine, such as dermatology, gastroenterology, and endocrinology. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and efficacy. Finally, the development of novel this compound analogues and derivatives may lead to the discovery of new drugs with improved pharmacological properties and therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride can be achieved through several methods, including the reaction of 1-(2,6-dimethylphenoxy)-3-chloropropane with 4-phenylpiperazine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 1-(2,6-dimethylphenoxy)-3-chloropropane with 4-phenylpiperazine in the presence of a palladium catalyst and hydrogen gas.
Aplicaciones Científicas De Investigación
1-(2,6-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, neurology, and oncology. In cardiology, this compound has been shown to have antiarrhythmic effects and to protect against myocardial ischemia-reperfusion injury. In neurology, this compound has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In oncology, this compound has been studied for its anticancer properties, particularly in the treatment of breast cancer.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-7-6-8-18(2)21(17)25-16-20(24)15-22-11-13-23(14-12-22)19-9-4-3-5-10-19;;/h3-10,20,24H,11-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPJHRVCRLKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5116330.png)
![(3aS*,5S*,9aS*)-5-(5-isobutyl-1H-pyrazol-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5116348.png)
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)

![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)


